2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid
Overview
Description
2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid with a trifluoromethyl group and a methyl group attached to the benzene ring. This compound is known for its unique chemical properties due to the presence of electronegative fluorine atoms, which significantly influence its reactivity and physical characteristics.
Synthetic Routes and Reaction Conditions:
Halogenation and Substitution Reactions: The compound can be synthesized through halogenation of the corresponding benzene derivative followed by substitution reactions to introduce the trifluoromethyl group.
Friedel-Crafts Acylation: This method involves the acylation of a fluorinated benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst.
Direct Fluorination: Direct fluorination of the methylbenzoic acid derivative can also be employed to introduce the fluorine atoms.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and acylation reactions under controlled conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry may also be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters and amides.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base or catalyst.
Major Products Formed:
Esters and Amides: Resulting from oxidation reactions.
Alcohols and Aldehydes: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been implicated in the modulation ofEndothelial Lipase (EL) activity , which plays a crucial role in HDL metabolism and atherosclerotic plaque development .
Mode of Action
Benzoic acid derivatives can typically be attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .
Biochemical Pathways
Given its potential role in modulating el activity, it may influence the metabolic pathways associated with hdl cholesterol .
Result of Action
Inhibitors of el activity, such as this compound, are proposed to be efficacious in the treatment of dyslipidemia-related cardiovascular disease .
Scientific Research Applications
2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.
Industry: Its properties make it useful in the production of advanced materials and polymers.
Comparison with Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzoic acid
3-Fluoro-5-methylbenzoic acid
2-Fluoro-5-(trifluoromethyl)benzoic acid
Uniqueness: 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid is unique due to the specific arrangement of its fluorine and methyl groups, which influence its reactivity and physical properties. This arrangement provides distinct advantages in certain chemical reactions and applications compared to its similar compounds.
Properties
IUPAC Name |
2-fluoro-5-methyl-3-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-4-2-5(8(14)15)7(10)6(3-4)9(11,12)13/h2-3H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIOQLSHHHOUPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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